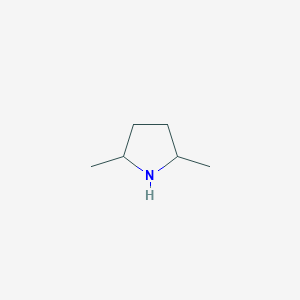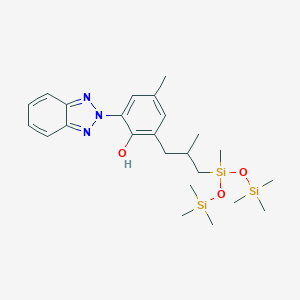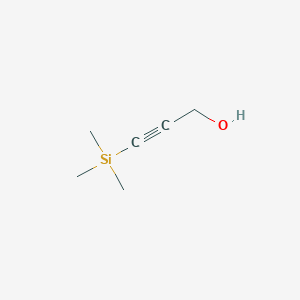
Alcohol 3-(trimetilsilil)propargílico
Descripción general
Descripción
3-(Trimethylsilyl)propargyl alcohol: is an organic compound with the molecular formula C6H12OSi and a molecular weight of 128.2444 g/mol . . This compound is characterized by the presence of a trimethylsilyl group attached to a propargyl alcohol moiety, making it a valuable intermediate in organic synthesis .
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: 3-(Trimethylsilyl)propargyl alcohol is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Thromboxane A2 Synthase Inhibitor:
Industry:
Corrosion Inhibitor: The compound is used as a corrosion inhibitor in metalworking fluids and coatings.
Electroplating Additive: It serves as an additive in electroplating solutions to improve the quality and brightness of metal deposits.
Mecanismo De Acción
Target of Action
3-(Trimethylsilyl)propargyl alcohol is used as a reagent to synthesize Isbogrel , a Thromboxane A2 (TXA2) synthase inhibitor and also a TXA2 receptor antagonist . The primary targets of this compound are therefore the TXA2 synthase and TXA2 receptors . These targets play a crucial role in the biosynthesis and function of thromboxanes, which are involved in platelet aggregation and vasoconstriction.
Mode of Action
The compound interacts with its targets by inhibiting the action of TXA2 synthase, thereby reducing the production of thromboxanes. It also antagonizes the TXA2 receptors, preventing thromboxanes from exerting their effects .
Biochemical Pathways
The inhibition of TXA2 synthase and antagonism of TXA2 receptors disrupt the thromboxane pathway. This leads to a decrease in platelet aggregation and vasoconstriction, which are the downstream effects of thromboxanes .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the levels of thromboxanes, decreased platelet aggregation, and reduced vasoconstriction . These effects could potentially be beneficial in conditions such as asthma, where excessive platelet aggregation and vasoconstriction can exacerbate symptoms .
Action Environment
The action, efficacy, and stability of 3-(Trimethylsilyl)propargyl alcohol can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , suggesting that it should be stored in a dry environment. Additionally, its solubility in different solvents could affect its absorption and distribution within the body. More research is needed to fully understand the impact of environmental factors on the action of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Propargyl Alcohol and Trimethylchlorosilane Reaction:
Industrial Production Methods:
- The industrial production of 3-(Trimethylsilyl)propargyl alcohol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reagent addition .
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction can yield saturated alcohols or other reduced derivatives.
-
Substitution:
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Typically performed in organic solvents at moderate temperatures.
Comparación Con Compuestos Similares
-
Propargyl Alcohol (2-Propyn-1-ol):
Formula: C3H4O
Differences: Lacks the trimethylsilyl group, making it less hydrophobic and less reactive in certain organic transformations.
-
3-Trimethylsilylprop-2-yn-1-ol:
Formula: C6H12OSi
Differences: Similar structure but may have different reactivity and applications due to variations in the position of functional groups.
Uniqueness:
Propiedades
IUPAC Name |
3-trimethylsilylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OSi/c1-8(2,3)6-4-5-7/h7H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGCJDPEKKEYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063751 | |
| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5272-36-6 | |
| Record name | 3-(Trimethylsilyl)-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5272-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trimethylsilyl)-2-propyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are some common synthetic applications of 3-(Trimethylsilyl)propargyl alcohol?
A1: 3-(Trimethylsilyl)propargyl alcohol serves as a versatile building block in organic synthesis. Some key applications include:
- Preparation of spirocyclic C-arylglycosides and C-arylribosides: The compound can be converted to silylated diynes and then subjected to ruthenium-catalyzed cycloaddition with alkynes or chloroacetonitrile to yield the desired spirocyclic structures. [, ]
- Synthesis of Resolvin D6 and Resolvin E2 methyl ester: The compound serves as a starting material for synthesizing trans-enynyl alcohol intermediates, which are then coupled and further modified to obtain the target resolvins. []
- Formation of clickable hydrogels and linear polymers: It acts as a hydrogen donor in the photoinitiated free radical polymerization process, enabling the incorporation of alkyne terminal groups for subsequent click chemistry modifications. []
Q2: What is the role of 3-(Trimethylsilyl)propargyl alcohol in synthesizing clickable hydrogels?
A: In the synthesis of clickable hydrogels, 3-(Trimethylsilyl)propargyl alcohol plays a crucial role as a hydrogen donor during the photoinitiated free radical polymerization process. [] This facilitates the generation of initiating radicals from camphorquinone upon exposure to light. These radicals initiate the polymerization of monomers like poly(ethylene glycol) methyl ether methacrylate, leading to the formation of the hydrogel network. Importantly, the use of 3-(Trimethylsilyl)propargyl alcohol allows for the incorporation of alkyne terminal groups within the hydrogel structure. These alkyne groups act as "clickable" handles, enabling further functionalization of the hydrogel through copper-catalyzed Huisgen 1,3-dipolar azide/alkyne click reactions with azide-containing molecules. [] This approach allows for the facile introduction of diverse functionalities into the hydrogel network.
Q3: How is 3-(Trimethylsilyl)propargyl alcohol used in the synthesis of Resolvin D6?
A: 3-(Trimethylsilyl)propargyl alcohol serves as the starting point for synthesizing two key trans-enynyl alcohol intermediates that correspond to specific segments (C1–C8 and C13–C22) of the Resolvin D6 molecule. [] The synthesis involves a Hudrlik–Peterson reaction with TMS-acetylide followed by TMS-desilylation. These intermediates are then coupled using a copper-catalyzed reaction with a 1,4-dihalo-2-butyne derivative. The resulting product undergoes further modifications, including reduction and deprotection steps, to ultimately yield Resolvin D6. []
Q4: Can you describe the structural characteristics of 3-(Trimethylsilyl)propargyl alcohol?
A4: 3-(Trimethylsilyl)propargyl alcohol has the following structural features:
- Molecular Formula: C6H12OSi [, ]
- Molecular Weight: 128.26 g/mol [, ]
- Spectroscopic Data: While the provided research excerpts don't detail specific spectroscopic data, 1H NMR would be a suitable technique to confirm its structure and purity. []
Q5: Are there any stability concerns regarding 3-(Trimethylsilyl)propargyl iodide?
A: While 3-(Trimethylsilyl)propargyl alcohol itself is not mentioned to have specific stability issues in the provided excerpts, the related compound, 3-(Trimethylsilyl)propargyl iodide, is noted to be susceptible to decomposition. [] It is reported to decompose by up to 20% after 5 days when stored at -10 °C in the dark. [] This suggests that proper storage conditions, potentially under inert atmosphere and protected from light, might be necessary for extended storage. Always consult the safety data sheet for specific handling and storage recommendations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


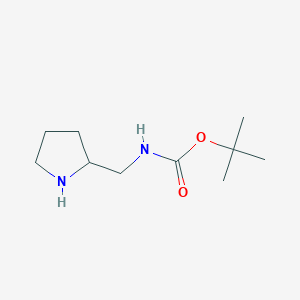
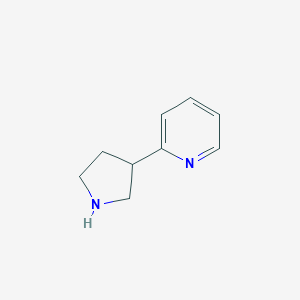
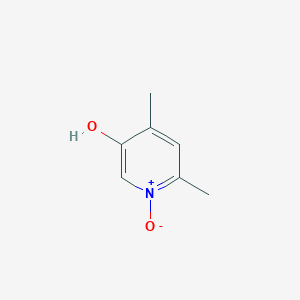

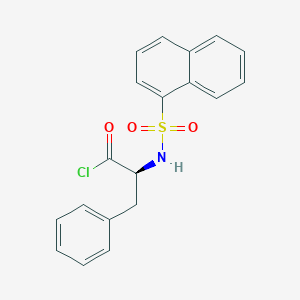
![N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B123328.png)
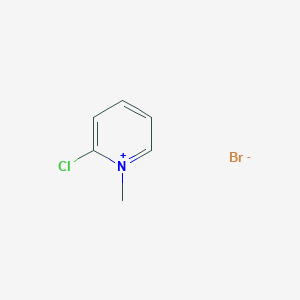
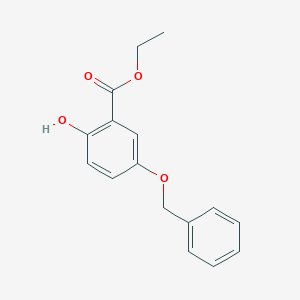
![5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B123333.png)



